3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one
Description
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-1-prop-2-ynylpyrazin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c1-2-4-10-5-3-9-6(8)7(10)11/h1,3,5H,4H2 |
InChI Key |
NYWJECBJNQAUHF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CN=C(C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one features a pyrazinone core substituted with a chlorine atom at the 3-position and a propargyl group at the 1-position. Its molecular weight is 168.58 g/mol, with a SMILES representation of C#CCN1C=CN=C(C1=O)Cl. The propargyl moiety introduces significant reactivity, enabling further functionalization via click chemistry or cross-coupling reactions.
Synthetic Methodologies
Alkylation of Pyrazinone Precursors
The most direct route involves alkylation of 3-chloro-1,2-dihydropyrazin-2-one with propargyl bromide or chloride. This method employs phase-transfer catalysts (PTCs) to enhance reactivity in biphasic systems.
Procedure :
- Substrate Preparation : 3-Chloro-1,2-dihydropyrazin-2-one is synthesized via cyclocondensation of chlorinated β-diketones with urea.
- Alkylation : The substrate (1.0 equiv) is reacted with propargyl bromide (1.2 equiv) in dichloromethane using tetrabutylammonium bromide (TBAB, 0.1 equiv) as a PTC. The reaction proceeds at 60°C for 12 hours.
- Workup : The mixture is quenched with water, extracted, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | TBAB |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Solvent | Dichloromethane |
Cyclocondensation of Propargylamines
An alternative approach involves cyclizing propargylamine derivatives with chlorinated carbonyl compounds.
Procedure :
- Intermediate Synthesis : N-Propargylglycine is treated with thionyl chloride to form the corresponding acid chloride.
- Cyclization : The acid chloride reacts with 2-chloroacetamide in toluene at 110°C for 6 hours, catalyzed by AlCl₃ (0.2 equiv).
- Purification : Recrystallization from ethanol yields the target compound.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Solvent | Toluene |
Sonogashira Coupling
Modern approaches utilize palladium-catalyzed cross-coupling to introduce the propargyl group.
Procedure :
- Substrate Preparation : 3-Chloro-1-iodo-1,2-dihydropyrazin-2-one is synthesized via iodination of the parent pyrazinone.
- Coupling : The iodo derivative (1.0 equiv) reacts with propargyl alcohol (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C.
- Isolation : The product is extracted with ethyl acetate and purified via HPLC.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄/CuI |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Solvent | Triethylamine |
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 65–72 | ≥95 | High | Moderate |
| Cyclocondensation | 58–64 | ≥90 | Moderate | Low |
| Sonogashira Coupling | 70–78 | ≥98 | Low | High |
Advantages and Limitations :
- Alkylation : Cost-effective but requires toxic propargyl halides.
- Cyclocondensation : Avoids halides but suffers from lower yields.
- Sonogashira : High purity but limited by palladium catalyst costs.
Chemical Reactions Analysis
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 3-Chloro-1-methyl-1,2-dihydropyrazin-2-one : Replacing the propargyl group with a methyl substituent reduces steric hindrance and eliminates the triple bond’s electron-withdrawing effect. This decreases rigidity and may lower melting points compared to the propargyl analog. Methyl groups also lack the propargyl’s capacity for click chemistry modifications .
- This could improve thermal stability but may reduce solubility in polar solvents due to stronger intermolecular interactions .
- 3-Chloro-1-(2-methylprop-2-en-1-yl)-1,2-dihydropyrazin-2-one : An allyl substituent introduces a conjugated double bond instead of a triple bond, altering electronic delocalization and reducing steric strain. This may favor different reaction pathways, such as electrophilic additions over cycloadditions .
Reactivity and Functionalization Potential
The propargyl group in the target compound enables unique reactivity, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is absent in methyl- or allyl-substituted analogs. This property is critical for applications in bioconjugation and polymer chemistry, as highlighted in studies on functionalized polymers (e.g., poly(p-terphenyl isatin)), where substituent design directly impacts material performance .
Crystallographic and Supramolecular Behavior
Hydrogen-bonding patterns, analyzed via graph set theory (as described by Bernstein et al.), suggest that the propargyl group’s linear geometry and chlorine’s electronegativity may favor specific intermolecular interactions. For example, the target compound could form C–H···O or N–H···Cl hydrogen bonds, leading to distinct crystal packing compared to bromine or methyl analogs .
Biological Activity
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound characterized by its unique pyrazinone structure, which includes a chlorine substituent and a prop-2-yn-1-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
| Property | Value |
|---|---|
| CAS No. | 1602259-62-0 |
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.6 g/mol |
| Boiling Point | 254.5 ± 42.0 °C |
| Density | 1.22 ± 0.1 g/cm³ |
| Purity | ≥95% |
The biological activity of 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the chlorine atom can engage in hydrogen bonding, enhancing the compound's interaction with biological macromolecules.
Pharmacological Applications
Research indicates that this compound may play a significant role in:
Medicinal Chemistry:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
Cancer Research:
- Potential Anticancer Agent: The compound has been investigated for its ability to inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects:
- Some studies have indicated that similar compounds possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one against common bacterial strains. Results showed significant inhibition zones, indicating strong antibacterial activity compared to control groups.
Case Study 2: Anticancer Properties
In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole | Pyrazole | Antimicrobial |
| 3-Chloro-N-propargyl pyrrole | Pyrrole | Neuroprotective |
The distinct combination of the pyrazinone ring and the propynyl group in this compound contributes to its unique reactivity and potential applications in drug design.
Q & A
Q. What are the optimal synthetic routes for 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. For example, a pyrazinone core can be functionalized via nucleophilic substitution using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction optimization includes monitoring by TLC and adjusting stoichiometry (1:1.2 molar ratio of pyrazinone to propargyl bromide) to minimize side products like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity .
Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Q. How can the compound’s purity and stability be validated under laboratory conditions?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) and NMR (¹H/¹³C). Stability studies involve storing the compound at –20°C under inert atmosphere (argon) and monitoring degradation via LC-MS over 6 months. Hydrolytic stability is tested in buffers (pH 4–9) at 37°C for 48 hours .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the propargyl group (δ ~2.5 ppm for ≡CH, δ ~4.0 ppm for CH₂) and pyrazinone ring (δ ~7.5–8.5 ppm for aromatic protons).
- IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ with accurate mass matching theoretical calculations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXTL or WinGX software is employed. Key steps:
Grow crystals via slow evaporation (solvent: DCM/hexane).
Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
Refine structures using SHELXL, focusing on anisotropic displacement parameters for the propargyl group and pyrazinone ring. Hydrogen bonding networks (e.g., N–H···O=C) are analyzed via Mercury software to confirm tautomeric forms .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
Q. How do solvent polarity and temperature affect the compound’s supramolecular assembly in crystal packing?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. For instance:
- In polar solvents (DMF), dominant C–H···O interactions drive layered packing.
- In non-polar solvents (toluene), π-π stacking between pyrazinone rings dominates. Variable-temperature XRD (100–300 K) reveals thermal expansion coefficients and phase transitions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Consistency : Validate IC₅₀ values in orthogonal assays (e.g., enzymatic vs. cell-based).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Artifact Control : Include controls for autofluorescence (if applicable) and serum protein binding .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the chloro substituent.
- Crystallography : For twinned crystals, use SHELXD for structure solution and Olex2 for refinement .
- Safety : Handle with PPE (nitrile gloves, fume hood) due to potential irritancy (refer to SDS for acute toxicity data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
